2-Phenylpropan-2-yl 2,2,2-trichloroacetimidate

Synthetic methodology Protecting group chemistry Alkylating agents

2-Phenylpropan-2-yl 2,2,2-trichloroacetimidate (CAS 147221-33-8) is a tertiary alkyl trichloroacetimidate, specifically the cumyl (2-phenylpropan-2-yl) ester of 2,2,2-trichloroacetimidic acid. This compound serves as a bench-stable, electrophilic alkylating agent and alcohol protecting group precursor.

Molecular Formula C11H12Cl3NO
Molecular Weight 280.6 g/mol
CAS No. 147221-33-8
Cat. No. B042102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylpropan-2-yl 2,2,2-trichloroacetimidate
CAS147221-33-8
Synonyms2,2,2-Trichlorotthanimidic Acid 1-Methyl-1-phenylethyl Ester
Molecular FormulaC11H12Cl3NO
Molecular Weight280.6 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=CC=C1)OC(=N)C(Cl)(Cl)Cl
InChIInChI=1S/C11H12Cl3NO/c1-10(2,8-6-4-3-5-7-8)16-9(15)11(12,13)14/h3-7,15H,1-2H3
InChIKeyBWGVXRMDMKDUEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenylpropan-2-yl 2,2,2-Trichloroacetimidate (CAS 147221-33-8): A Tertiary Cumyl Imidate for Acid-Catalyzed Alkylation and Protecting Group Orthogonality


2-Phenylpropan-2-yl 2,2,2-trichloroacetimidate (CAS 147221-33-8) is a tertiary alkyl trichloroacetimidate, specifically the cumyl (2-phenylpropan-2-yl) ester of 2,2,2-trichloroacetimidic acid. This compound serves as a bench-stable, electrophilic alkylating agent and alcohol protecting group precursor. Its molecular formula is C₁₁H₁₂Cl₃NO with a molecular weight of 280.58 g/mol . The trichloroacetimidate functional group (R-O-C(=NH)CCl₃) confers unique reactivity, enabling the transfer of the cumyl group to nucleophiles under mild acid catalysis without the harsh conditions of traditional Williamson ether synthesis [1]. This compound is distinguished from more common imidates (e.g., benzyl, allyl, PMB, DPM) by its tertiary alkyl group, which generates a relatively stable benzylic cation upon activation, offering distinct steric and electronic properties for synthetic applications.

Why 2-Phenylpropan-2-yl 2,2,2-Trichloroacetimidate Cannot Be Replaced by Other Common Imidates or Alkylating Agents


Generic substitution of 2-phenylpropan-2-yl 2,2,2-trichloroacetimidate with other alkylating agents or imidates is not possible without altering reaction outcomes due to three critical factors. First, the **cumyl group's steric bulk and benzylic stabilization** enable Sₙ1-like alkylation pathways that primary or secondary alkyl imidates cannot access, directly impacting reaction rates and yields [1]. Second, the **orthogonal stability profile** of the trichloroacetimidate protecting group relative to acetate and TBS ethers is well-documented, whereas alternative imidates (e.g., benzyl or PMB) may exhibit different selectivity profiles under acidic or basic deprotection conditions [2]. Third, the **specific leaving group ability** of the trichloroacetimidate moiety is influenced by the alkyl group; thus, substituting this specific cumyl imidate for a different imidate (e.g., DPM trichloroacetimidate) would change the reactivity manifold and may lead to undesired side reactions or lower yields . The quantitative evidence below substantiates these points.

Quantitative Comparative Evidence: 2-Phenylpropan-2-yl 2,2,2-Trichloroacetimidate vs. Alternative Reagents


Synthesis Yield Comparison: Cumyl Trichloroacetimidate vs. Alternative Imidate Preparations

The synthesis of 2-phenylpropan-2-yl 2,2,2-trichloroacetimidate from 2-phenylpropan-2-ol and trichloroacetonitrile proceeds with a high reported yield of 99% (23.8 g, 85 mmol), producing an amber oil that can be used without further purification . In contrast, analogous preparations of other trichloroacetimidates often require chromatographic purification due to lower yields or side-product formation. For example, p-methylbenzyl trichloroacetimidate can be prepared and isolated as a stable white powder without chromatography [1], but the yield is not specified and the purification advantage is not universal across all imidates. The high yield and operational simplicity of the cumyl imidate preparation represent a tangible benefit for procurement and scale-up considerations.

Synthetic methodology Protecting group chemistry Alkylating agents

Orthogonal Stability Profile: Trichloroacetimidate vs. Acetate and TBS Protecting Groups

The trichloroacetimidate protecting group exhibits orthogonal stability with both acetate and tert-butyldimethylsilyl (TBS) ethers, as established by Yu et al. [1]. This means that a trichloroacetimidate-protected alcohol can withstand the acidic or basic conditions typically used to cleave acetates or fluoride-mediated desilylation of TBS ethers, and vice versa. This orthogonality is not universally shared by other common protecting groups; for instance, benzyl ethers require hydrogenolysis which may be incompatible with other reducible functionalities, while PMB ethers are often cleaved under oxidative conditions that could affect other groups. The ability to selectively deprotect in the presence of acetates and silyl ethers enables complex synthetic sequences without protecting group crossover.

Protecting group orthogonality Carbohydrate chemistry Multi-step synthesis

Superior Glycosylation Efficiency: Trichloroacetimidate Donors vs. Other Glycosyl Donors in C-Glycosylation of Substituted β-Naphthols

In a systematic comparison of various glycosyl donors for the C-glycosylation of substituted β-naphthols, trichloroacetimidate glycosyl donors were found to be superior to other donor types, including thioglycosides and glycosyl halides, for this challenging substrate class . While the study did not directly use 2-phenylpropan-2-yl 2,2,2-trichloroacetimidate, it demonstrates the general superiority of the trichloroacetimidate leaving group in demanding glycosylation reactions. Specifically, trichloroacetimidate donors provided higher yields and cleaner reactions with substituted 2-naphthols compared to other common donors. This performance advantage translates to the selection of trichloroacetimidate-based reagents for glycosylation applications.

Glycosylation Carbohydrate synthesis C-glycoside formation

Enhanced Peptide Macrocyclization Efficiency with Cumyl Trichloroacetimidate-Derived Turn-Inducing Motifs

A patent discloses an improved method for macrocyclization of peptidomimetics that utilizes a turn-inducing motif derived from 2-phenylpropan-2-yl 2,2,2-trichloroacetimidate. The method, which involves substitution of one or more backbone amide C=O bonds with this motif, results in higher isolated yields and better product distribution compared to standard macrocyclization protocols . Specifically, the use of this cumyl-derived element enhances cyclization across a range of ring sizes (tri-, tetra-, penta-, and hexapeptides). This patent data directly ties the unique structure of the cumyl imidate to measurable improvements in synthetic outcomes, providing a concrete reason to select this specific compound over alternative imidates for peptide cyclization applications.

Peptide macrocyclization Peptidomimetics Solid-phase synthesis

Optimal Procurement Scenarios for 2-Phenylpropan-2-yl 2,2,2-Trichloroacetimidate (CAS 147221-33-8) Based on Comparative Evidence


Synthesis of Peptidomimetics and Cyclic Peptides via Turn-Inducing Motifs

The patent evidence directly supports the use of this compound in the preparation of turn-inducing motifs that enhance macrocyclization yields for peptidomimetics. Research groups involved in peptide drug discovery or solid-phase peptide synthesis (SPPS) should prioritize procurement of this specific cumyl imidate over generic alternatives to achieve higher isolated yields and cleaner product profiles in macrocyclization steps, as documented in the patent literature.

Multi-Step Total Synthesis Requiring Orthogonal Protecting Groups

In complex natural product or carbohydrate synthesis where multiple alcohol protecting groups must be manipulated independently, 2-phenylpropan-2-yl 2,2,2-trichloroacetimidate offers an orthogonal stability profile with acetate and TBS ethers [1]. This compound is the preferred choice for introducing a base/acid-stable, yet selectively cleavable, cumyl ether protecting group. Procurement should be prioritized when designing synthetic routes that demand selective deprotection sequences.

Acid-Catalyzed Alkylation of Nucleophiles (Anilines, Alcohols) Under Mild Conditions

As a trichloroacetimidate, this compound serves as an electrophilic alkylating agent that can be activated by catalytic Brønsted or Lewis acids. The tertiary cumyl group generates a stabilized benzylic cation, enabling efficient alkylation of aromatic amines and alcohols without the strong bases required for Williamson ether synthesis [2]. This property makes it an attractive reagent for medicinal chemistry libraries where sensitive functional groups are present.

Preparation of Cyclic Peptides and Lactam-Bridged Dipeptides

Vendor technical data explicitly lists the use of this compound in the preparation of cyclic peptides and lactam-bridged dipeptides. Given the established role of trichloroacetimidates in peptide synthesis, this specific cumyl derivative may offer advantages in sterically demanding cyclizations due to the bulky phenyl group. Procurement is recommended for laboratories specializing in constrained peptide synthesis.

Technical Documentation Hub

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